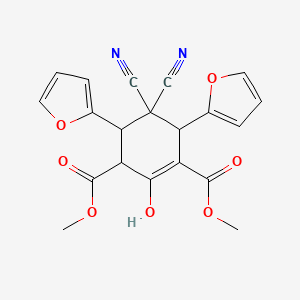![molecular formula C20H12ClFN2O2S2 B13377843 (5Z)-5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B13377843.png)
(5Z)-5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . This particular compound features a unique combination of functional groups, including a chlorophenyl, fluorophenyl, and a thiazolidinone ring, which contribute to its distinctive chemical and biological properties.
Vorbereitungsmethoden
The synthesis of 5-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one typically involves multiple steps. One common synthetic route starts with the preparation of 4-chlorobenzaldehyde and 4-fluoroaniline as starting materials. These are subjected to a series of reactions, including condensation, cyclization, and functional group modifications, to yield the final product . The reaction conditions often involve the use of solvents like ethanol or methanol, catalysts such as p-toluenesulfonic acid, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Its anticancer properties are being explored for the development of novel chemotherapeutic agents.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls by binding to key enzymes involved in the process. In cancer cells, the compound induces apoptosis by activating specific signaling pathways that lead to programmed cell death .
Vergleich Mit ähnlichen Verbindungen
Compared to other thiazolidinone derivatives, 5-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one stands out due to its unique combination of functional groups, which enhance its biological activity and specificity. Similar compounds include:
Sulfathiazole: An antimicrobial agent with a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
These compounds share the thiazole or thiazolidinone core structure but differ in their functional groups and specific biological activities.
Eigenschaften
Molekularformel |
C20H12ClFN2O2S2 |
|---|---|
Molekulargewicht |
430.9 g/mol |
IUPAC-Name |
(5Z)-5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-(4-fluorophenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H12ClFN2O2S2/c21-12-1-8-16(9-2-12)27-18-10-7-15(26-18)11-17-19(25)24-20(28-17)23-14-5-3-13(22)4-6-14/h1-11H,(H,23,24,25)/b17-11- |
InChI-Schlüssel |
KYZPDXKYUDWQMG-BOPFTXTBSA-N |
Isomerische SMILES |
C1=CC(=CC=C1N=C2NC(=O)/C(=C/C3=CC=C(O3)SC4=CC=C(C=C4)Cl)/S2)F |
Kanonische SMILES |
C1=CC(=CC=C1N=C2NC(=O)C(=CC3=CC=C(O3)SC4=CC=C(C=C4)Cl)S2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-2-(5-chloro-2-methylanilino)-5-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13377760.png)
![ethyl 2-[[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-1H-imidazol-2-yl]amino]benzoate](/img/structure/B13377772.png)
![2-[(4-Fluorophenyl)imino]-5-{[5-(1-piperidinyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B13377774.png)
![ethyl 2-[2-bromo-4-[(E)-[2-(4-ethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate](/img/structure/B13377786.png)
![(5Z)-5-[[1-(4-chlorophenyl)pyrrol-2-yl]methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B13377788.png)
![4-{[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13377793.png)
![(5Z)-5-[[1-(3-chloro-4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B13377798.png)
![2-amino-3-[(4-methylphenyl)diazenyl]-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B13377800.png)
![(5Z)-2-(3-chloro-2-methylanilino)-5-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13377801.png)

![N-[2,2,2-trifluoro-N-(4-fluorophenyl)ethanimidoyl]benzenesulfonamide](/img/structure/B13377811.png)
![2-amino-3-[(4-ethoxyphenyl)diazenyl]-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B13377821.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13377830.png)
![6-amino-5-{[4-amino-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl][1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methyl}-2-(methylsulfanyl)-4(3H)-pyrimidinone](/img/structure/B13377836.png)
